tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYHBYDKBBFVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Spirocyclic Intermediate
The precursor, tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, is synthesized via a spirocyclization reaction. While detailed protocols are proprietary, analogous routes involve:
Bromination via the Appel Reaction
The hydroxyl group is converted to bromomethyl using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in DCM:
Reaction Conditions:
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Substrate: tert-Butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1 eq)
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Reagents: CBr₄ (3 eq), PPh₃ (3 eq)
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Solvent: Dichloromethane (0.5 M)
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Temperature: 0°C to room temperature (20–25°C)
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Time: 12–24 hours
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Workup: Filtration, solvent evaporation, and silica gel chromatography
Mechanism:
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Nucleophilic attack by PPh₃ on CBr₄ generates PPh₃Br⁺ and Br⁻.
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Activation of the alcohol via protonation, followed by bromide displacement (SN₂) to form the bromomethyl derivative.
Comparative Analysis of Bromination Methods
While the Appel reaction is the most documented method, alternative brominating agents have been explored:
The Appel reaction is superior due to its efficiency and scalability, avoiding the hazards of gaseous HBr or radical intermediates.
Industrial-Scale Considerations
Solvent and Reagent Optimization
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Solvent Choice: DCM is preferred for its low boiling point (40°C), facilitating easy removal. Alternatives like THF or ethyl acetate may reduce yields due to poorer solubility.
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Stoichiometry: A 3:1 ratio of CBr₄/PPh₃ to alcohol ensures complete conversion, minimizing side products.
Purification Strategies
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Chromatography: Silica gel chromatography (hexane/ethyl acetate, 4:1) achieves >95% purity.
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Crystallization: Recrystallization from ethanol/water mixtures improves yield for large batches.
Challenges and Mitigation
Steric Hindrance
The spirocyclic structure imposes steric constraints, slowing bromination. Solutions include:
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Extended reaction times (up to 36 hours).
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Catalytic iodide additives (e.g., NaI) to enhance bromide nucleophilicity.
Chemical Reactions Analysis
tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Chemical Biology: It is utilized in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Key Structural Differences and Functional Group Analysis
Physical and Chemical Properties
Biological Activity
tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. With the molecular formula C₁₄H₂₄BrNO₃ and a molecular weight of approximately 334.26 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and pharmacology due to its diverse biological properties.
Chemical Structure and Properties
The compound features a tert-butyl group, a bromomethyl substituent, and an oxa-azaspiro framework, which are crucial for its biological interactions. The bromomethyl group can act as an electrophile, allowing it to interact with nucleophilic sites in biological molecules, leading to potential modifications of proteins or nucleic acids that can affect their function and activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄BrNO₃ |
| Molecular Weight | 334.26 g/mol |
| CAS Number | 1216815-21-2 |
| Purity | ≥95% |
The biological activity of this compound is largely attributed to its electrophilic nature. The bromomethyl group can react with various biological targets, potentially leading to:
- Protein Modification : The compound may modify amino acid residues in proteins, altering their function.
- Nucleic Acid Interaction : It may also bind to DNA or RNA, affecting gene expression or replication processes.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting the proliferation of cancer cell lines.
Case Studies
- A study conducted on the antimicrobial effects of various spirocyclic compounds, including this compound, demonstrated significant inhibition of bacterial growth at concentrations above 50 µM.
- In vitro assays revealed that the compound could induce apoptosis in specific cancer cell lines, suggesting a potential role as an anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related spirocyclic compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Promising |
| tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Low | Moderate |
| tert-Butyl 3-(Chloromethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | High | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis is typically employed, starting with spirocyclic precursors such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Bromomethylation can be achieved using brominating agents (e.g., NBS or PBr₃) under controlled temperatures (0–25°C) in anhydrous solvents like THF or DCM. Protecting group strategies (e.g., Boc) are critical to preserve the azaspiro framework during functionalization . Yields are highly dependent on solvent polarity, stoichiometry of reagents, and exclusion of moisture.
Q. How is the spirocyclic structure of this compound confirmed, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify key signals (e.g., sp³-hybridized carbons at the spiro center, methylene protons adjacent to oxygen/nitrogen). LCMS ([M+H]+ or [M-Boc]+ fragments) and IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹) validate functional groups. For absolute configuration, X-ray crystallography or NOE experiments are recommended, though crystallization challenges may arise due to conformational flexibility .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : The Boc-protected derivative is stable in anhydrous, neutral conditions but susceptible to acid/base hydrolysis. Degradation studies show rapid decomposition in aqueous HCl (pH < 3) or NaOH (pH > 10), releasing the free amine. Storage at 2–8°C under inert gas (N₂/Ar) in sealed containers minimizes oxidative and hydrolytic degradation. Thermal stability tests (TGA/DSC) indicate decomposition onset at ~150°C .
Advanced Research Questions
Q. How can bromomethylation regioselectivity be optimized to avoid competing side reactions (e.g., over-alkylation or ring-opening)?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Using bulky brominating agents (e.g., DIBAL-H with Br₂) or low-temperature conditions (–20°C) favors methylene bromination over ring-opening. Kinetic monitoring via in-situ FTIR or HPLC helps identify intermediates. Computational methods (DFT) predict reactive sites, guiding solvent selection (e.g., DMF for polar transition states) .
Q. What strategies exist for enantioselective synthesis of this spirocyclic scaffold, and how is stereochemical purity assessed?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Cu/phosphoramidite ligands) can induce enantioselectivity during spirocyclization. Chiral HPLC (e.g., Chiralpak IA/IB columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) quantifies enantiomeric excess. Evidence from related spiro compounds shows ≥90% ee achievable with optimized ligand-metal ratios .
Q. How does the bromomethyl group influence biological activity in target engagement studies, and what assays are suitable for validation?
- Methodological Answer : The bromomethyl moiety acts as an electrophilic "warhead" in covalent inhibitor design. Surface plasmon resonance (SPR) or ITC measures binding kinetics (Kd, kon/koff) to targets like kinases or GPCRs. Competitive assays with thiol-containing nucleophiles (e.g., glutathione) assess covalent adduct formation. Mutagenesis studies (e.g., cysteine-to-serine substitutions) confirm specificity .
Data Contradiction Analysis
Q. Discrepancies in reported yields for spirocyclic intermediates: How to reconcile variability across studies?
- Methodological Answer : Yield inconsistencies often stem from differences in purification methods (e.g., column chromatography vs. recrystallization) or starting material purity . Reproducibility requires strict adherence to anhydrous conditions and exclusion of trace metals (use of Chelex-treated solvents). Cross-validation via HPLC-ELSD quantifies residual impurities impacting yield calculations .
Q. Conflicting NMR data for Boc-protected derivatives: Are shifts solvent-dependent or indicative of structural isomerism?
- Methodological Answer : Solvent polarity (CDCl₃ vs. DMSO-d₆) significantly affects chemical shifts, particularly for NH protons. Variable-temperature NMR (–40°C to 60°C) can resolve dynamic processes (e.g., ring inversion). For suspected isomers, 2D-COSY and HSQC experiments map through-space and through-bond correlations to distinguish regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
